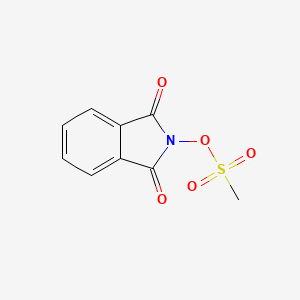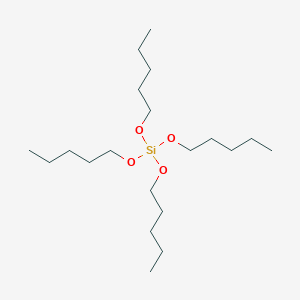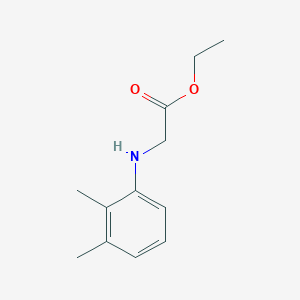
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The preparation methods can include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for certain derivatives, while solid-state melt reactions are more efficient for others .
Análisis De Reacciones Químicas
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include different aldehydes, ketones, and organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of hydrazones, quinazolines, and Schiff bases . In biology and medicine, hydrazide–hydrazones, including this compound, possess a broad spectrum of bioactivity, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties . Additionally, it is used in the preparation of metal complexes and as ligands in coordination chemistry .
Mecanismo De Acción
The mechanism of action of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide involves its interaction with specific molecular targets and pathways . For example, it can bind to long-chain fatty acids and retinoic acid, delivering them to their cognate receptors in the nucleus . This interaction can influence various biological processes and pathways .
Comparación Con Compuestos Similares
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can be compared with other similar compounds, such as 1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)-hydrazide . While both compounds share similar structural features, they may differ in their specific bioactivities and applications . Other similar compounds include various derivatives of hydrazones and quinazolines .
Propiedades
Número CAS |
79639-39-7 |
|---|---|
Fórmula molecular |
C24H41N3O2S2 |
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C24H41N3O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-31(28,29)26-25-24-27(2)22-19-16-17-20-23(22)30-24/h16-17,19-20,26H,3-15,18,21H2,1-2H3/b25-24- |
Clave InChI |
XQCPNJBWNPFFDB-IZHYLOQSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/N(C2=CC=CC=C2S1)C |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1N(C2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)




![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)





![Benzo[b]biphenylene](/img/structure/B11959767.png)

